Stereochemical Purity: Differentiation from the Z-Isomer
(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid is specifically defined by its (E)-stereochemical configuration . In contrast, the (Z)-isomer (CID 1559451, CAS 21395-61-9) represents a distinct chemical entity with different spatial arrangement [1]. In the crystal structure of the (Z)-isomer, the molecule adopts an intramolecular O—H⋯O hydrogen bond within its maleamic unit, a conformation that may be inaccessible to the (E)-isomer [2].
| Evidence Dimension | Double bond stereochemistry |
|---|---|
| Target Compound Data | (E)-configuration (trans) |
| Comparator Or Baseline | (Z)-4-((3,4-dichlorophenyl)amino)-4-oxobut-2-enoic acid (CID 1559451) |
| Quantified Difference | Geometric isomerism; distinct spatial orientation of the 4-oxobut-2-enoic acid moiety |
| Conditions | Defined by IUPAC nomenclature and crystal structure analysis |
Why This Matters
The (E)-configuration dictates the three-dimensional presentation of pharmacophoric elements, directly impacting target binding and is critical for reproducible biological or material science outcomes.
- [1] PubChem. (2026). (Z)-4-((3,4-dichlorophenyl)amino)-4-oxobut-2-enoic acid. CID 1559451. View Source
- [2] Ebusca.uv.mx. (n.d.). N-(3,4-Dichlorophenyl)maleamic acid (crystal structure). View Source
